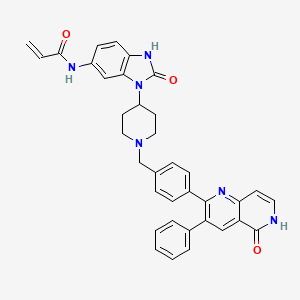
Borussertib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borussertib is a covalent-allosteric inhibitor of protein kinase Akt (also known as protein kinase B). It was developed as a first-in-class compound and has garnered attention due to its potent activity against Akt. Specifically, it inhibits Akt wt (wild-type) with an impressive IC50 value of 0.8 nM and a Ki value of 2.2 nM . Akt plays a crucial role in cell survival, growth, and proliferation, making this compound an exciting target for research and potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .
Cellular Effects
This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway
Subcellular Localization
It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for Borussertib are not widely documented in the literature. custom synthesis services are available for its rapid production.
Industrial Production Methods:: Unfortunately, specific industrial-scale production methods for this compound remain undisclosed. Researchers primarily rely on custom synthesis or academic laboratories for access to this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: Borussertib durchläuft wahrscheinlich verschiedene chemische Reaktionen, darunter, aber nicht beschränkt auf:
- Kovalente Modifikation: Als kovalent-allosterischer Inhibitor bildet es eine stabile Bindung mit Akt.
- Allosterische Regulation: this compound bindet an eine Stelle, die von der ATP-Bindungstasche verschieden ist, wodurch die Konformation von Akt verändert und seine Aktivität gehemmt wird.
Häufige Reagenzien und Bedingungen:: Die genauen Reagenzien und Bedingungen, die bei der Synthese von this compound verwendet werden, sind urheberrechtlich geschützt. Das Verständnis seiner kovalent-allosterischen Natur liefert Einblicke in sein Design.
Hauptprodukte:: Das Hauptprodukt der Wechselwirkung von this compound mit Akt ist die Hemmung der Akt-Kinaseaktivität. Diese Störung beeinflusst nachgeschaltete Signalwege, die am Zellüberleben und der Proliferation beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Borussertib erstrecken sich über verschiedene wissenschaftliche Bereiche:
Krebsforschung: Untersuchung seiner Auswirkungen auf Tumorwachstum, Metastasierung und Medikamentenresistenz.
Zellbiologie: Studium der Akt-Signalwege und zellulären Reaktionen.
Arzneimittelentwicklung: Erforschung seines Potenzials als Antikrebsmittel.
5. Wirkmechanismus
Der Mechanismus von this compound beinhaltet:
Kovalente Bindung: Es bildet eine kovalente Bindung mit Akt, die zu einer allosterischen Hemmung führt.
Nachgeschaltete Effekte: Durch die Hemmung von Akt unterbricht es nachgeschaltete Wege wie mTOR und fördert die Apoptose.
Wirkmechanismus
Borussertib’s mechanism involves:
Covalent Binding: It forms a covalent bond with Akt, leading to allosteric inhibition.
Downstream Effects: By inhibiting Akt, it disrupts downstream pathways like mTOR and promotes apoptosis.
Vergleich Mit ähnlichen Verbindungen
Während detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von Borussertib in seiner kovalent-allosterischen Wirkungsweise. Ähnliche Verbindungen können andere Akt-Inhibitoren wie MK-2206 und GDC-0068 umfassen.
Eigenschaften
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?
A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []
Q2: Has the interaction between this compound and AKT1 been structurally characterized?
A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.
Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?
A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.
Q4: Where can I find more detailed data about this compound?
A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)
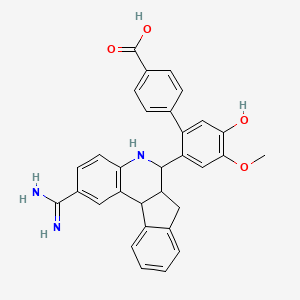
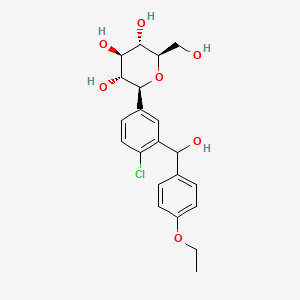
![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)


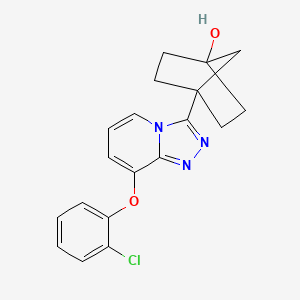
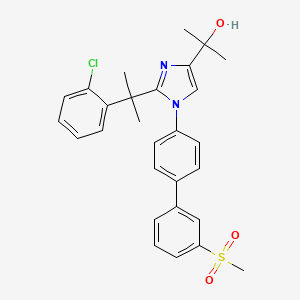
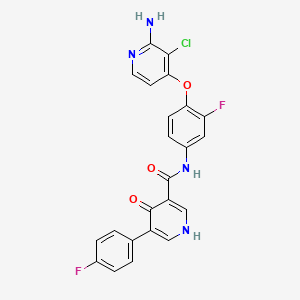
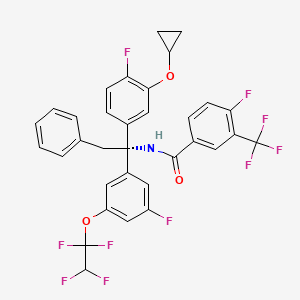
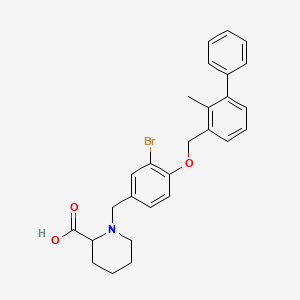
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

